B1579133 D-3-Thiolnorvaline

D-3-Thiolnorvaline

Cat. No.: B1579133
M. Wt: 147.2
Attention: For research use only. Not for human or veterinary use.
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Description

D-3-Thiolnorvaline is a modified amino acid derivative characterized by a thiol (-SH) group at the third carbon position of a norvaline backbone. Norvaline itself is a non-proteinogenic branched-chain amino acid analog of valine. The incorporation of a thiol group in this compound likely enhances its reactivity, particularly in redox interactions or enzymatic modulation, though specific biological roles remain understudied in the provided evidence. Structural analogs of this compound are rare in the literature reviewed, necessitating comparisons with other sulfur-containing or structurally related molecules.

Properties

Molecular Weight

147.2

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Key Structural Features Functional Groups Reactivity/Biological Role Source
D-3-Thiolnorvaline Norvaline backbone with C3 thiol modification -SH, -COOH, -NH2 Potential redox activity, enzyme inhibition (inferred) General Knowledge
Thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) Thiophene ring, methylamino chain Thiophene (S-heterocycle), -OH, -NHCH3 Pharmaceutical impurities; aromatic stabilization reduces thiol-like reactivity
Thiamine-d3 hydrochloride Thiazole ring (S/N-heterocycle), pyrimidine Thiazole (S), -NH2, -CH3 Metabolic cofactor; deuterated form used in tracer studies
Diphenylamine analogs (e.g., tofenamic acid) Diphenylamine core, halogen substituents -NH, aromatic rings Anticancer agents; no sulfur functionality

Key Observations :

  • Thiol vs. Thiophene/Thiazole: this compound’s aliphatic thiol group contrasts with sulfur in thiophene (aromatic) or thiazole (heterocyclic) rings. The free -SH group confers higher redox reactivity (e.g., disulfide bond formation) compared to stabilized sulfur in heterocycles .
  • Norvaline Backbone: Unlike thiophene or thiazole derivatives, this compound’s amino acid structure may enable interactions with enzymatic active sites, similar to proteinogenic amino acids.
Physicochemical and Pharmacological Properties
Property This compound (Inferred) Thiophene Derivatives Thiamine-d3
Solubility Moderate (polar groups) Low (aromatic dominance) High (hydrochloride salt)
Stability Oxidation-prone (-SH) High (aromatic stabilization) Moderate (deuterated form)
Biological Role Enzyme modulation (speculative) Impurities in pharmaceuticals Cofactor in metabolism

Critical Differences :

  • Thiolnorvaline’s instability under oxidative conditions contrasts with thiophene derivatives’ aromatic stability, limiting its utility in drug formulations without protective modifications.
  • Unlike thiamine, which is essential in energy metabolism, this compound’s non-proteinogenic structure suggests niche applications, such as in synthetic biology or enzyme studies.

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